molecular formula C21H21ClN2OS2 B2626673 2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1798529-17-5

2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2626673
CAS RN: 1798529-17-5
M. Wt: 416.98
InChI Key: BFVWWHVKMOHOKT-UHFFFAOYSA-N
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Description

2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a thiazepane derivative and has been studied for its potential therapeutic properties.

Scientific Research Applications

Antibacterial and Antifungal Activity

A novel series of 1H-indole derivatives were synthesized, including structures related to the compound of interest. These derivatives were characterized and evaluated for their antimicrobial activities. The synthesized compounds showed significant antimicrobial activity, including antibacterial activity against both Gram-positive and Gram-negative bacteria (Bacillus subtilis and Escherichia coli) and antifungal activity against Aspergillus niger and Candida albicans. This research highlights the potential of indole derivatives in the development of new antimicrobial agents (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory Agents

Another study focused on the synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, which are related to the compound of interest. These derivatives were synthesized and evaluated for their anti-inflammatory activity. The results demonstrated that the synthesized compounds exhibited potential anti-inflammatory effects, suggesting their usefulness in developing new anti-inflammatory drugs (Current Drug Discovery Technologies, 2022).

Synthesis and Characterization of Novel Derivatives

Further research involved the synthesis and characterization of novel bioactive molecules, including 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives. These compounds were synthesized and evaluated for their antioxidant and antimicrobial activities. The study found that most of the prepared compounds exhibited excellent antioxidant and antimicrobial activities compared to standard drugs, indicating their potential as bioactive agents (Beni-Suef University Journal of Basic and Applied Sciences, 2016).

Antifungal Activity

Another application involved synthesizing triazolylindole derivatives to evaluate their antifungal activity. This study aimed to explore the antifungal potential of newly synthesized compounds, contributing to the search for effective antifungal agents (International Research Journal of Pharmacy, 2014).

properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2OS2/c22-17-7-3-1-5-15(17)19-9-10-24(11-12-26-19)21(25)14-27-20-13-23-18-8-4-2-6-16(18)20/h1-8,13,19,23H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVWWHVKMOHOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone

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